molecular formula C7H7NO4 B3272768 2-(Hydroxymethyl)-3-nitrophenol CAS No. 57356-31-7

2-(Hydroxymethyl)-3-nitrophenol

Cat. No.: B3272768
CAS No.: 57356-31-7
M. Wt: 169.13 g/mol
InChI Key: IEBOZISUANRTLC-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-3-nitrophenol is an organic compound with the molecular formula C7H7NO4 It is characterized by a hydroxymethyl group (-CH2OH) and a nitro group (-NO2) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-3-nitrophenol can be achieved through several methods. One common approach involves the nitration of 2-(Hydroxymethyl)phenol using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and yield of the compound while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-3-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hydroxymethyl)-3-nitrophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-3-nitrophenol involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)-4-nitrophenol
  • 2-(Hydroxymethyl)-5-nitrophenol
  • 2-(Hydroxymethyl)-6-nitrophenol

Uniqueness

2-(Hydroxymethyl)-3-nitrophenol is unique due to the specific positioning of the hydroxymethyl and nitro groups on the phenol ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from its isomers .

Biological Activity

2-(Hydroxymethyl)-3-nitrophenol, known for its potential biological activities, has garnered interest in various fields including pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's hydroxymethyl group can undergo oxidation to form carboxylic acids, which may enhance its reactivity and biological interactions.

Antioxidant Activity

Research indicates that phenolic compounds exhibit significant antioxidant properties due to their ability to scavenge free radicals. Studies have shown that derivatives of this compound can demonstrate potent antioxidant activity, contributing to their protective effects against oxidative stress in cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential. In vitro studies suggest that this compound exhibits inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

  • Cell Viability Assays : In a study assessing the cytotoxic effects of this compound on cancer cell lines, it was found that the compound significantly reduced cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM for certain cancer cell lines .
  • Mechanistic Studies : Flow cytometry analysis revealed that treatment with this compound led to cell cycle arrest at the G2/M phase, indicating its potential as a mitotic inhibitor. This effect was accompanied by increased apoptosis rates in treated cells .
  • Comparative Analysis : A comparative study with other phenolic compounds demonstrated that this compound had superior antioxidant capacity compared to structurally similar compounds. This suggests that modifications at the hydroxymethyl position can significantly influence biological activity .

Data Table: Biological Activity Summary

Biological ActivityObservationsReference
Antioxidant ActivityPotent scavenging of free radicals
Antimicrobial PropertiesInhibition of bacterial growth
CytotoxicityIC50 ~ 15 µM in cancer cell lines
Cell Cycle EffectsG2/M phase arrest and increased apoptosis

Properties

IUPAC Name

2-(hydroxymethyl)-3-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-4-5-6(8(11)12)2-1-3-7(5)10/h1-3,9-10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBOZISUANRTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)CO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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